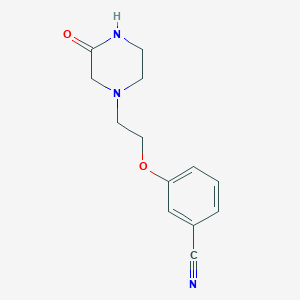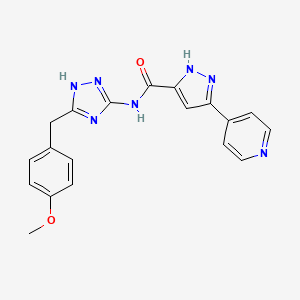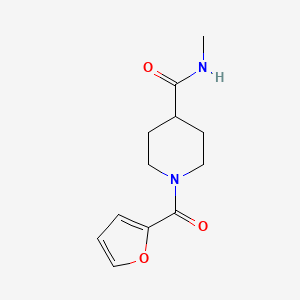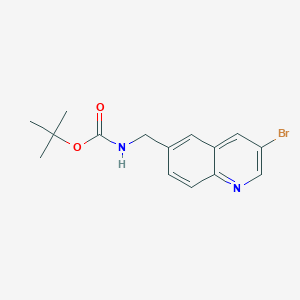
tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate: is a chemical compound with the molecular formula C15H17BrN2O2 and a molecular weight of 337.22 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a bromine atom at the 3-position and a tert-butyl carbamate group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate typically involves the reaction of 3-bromoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反应分析
Types of Reactions: tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Reactions: Substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxide derivatives.
Reduction Reactions: Amine derivatives.
科学研究应用
Chemistry: tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of quinoline derivatives on biological systems. It serves as a model compound for investigating the interactions of quinoline-based drugs with biological targets .
Medicine: Its quinoline core structure is a common motif in many biologically active compounds, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
作用机制
The mechanism of action of tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate involves its interaction with specific molecular targets in biological systems. The quinoline ring can intercalate into DNA, disrupting the replication and transcription processes. Additionally, the carbamate group can inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions .
相似化合物的比较
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl ®-methyl (pyrrolidin-3-ylmethyl)carbamate
- tert-Butyl carbamate
Comparison: tert-Butyl ((3-bromoquinolin-6-yl)methyl)carbamate is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater potential for biological activity due to the quinoline core .
属性
分子式 |
C15H17BrN2O2 |
|---|---|
分子量 |
337.21 g/mol |
IUPAC 名称 |
tert-butyl N-[(3-bromoquinolin-6-yl)methyl]carbamate |
InChI |
InChI=1S/C15H17BrN2O2/c1-15(2,3)20-14(19)18-8-10-4-5-13-11(6-10)7-12(16)9-17-13/h4-7,9H,8H2,1-3H3,(H,18,19) |
InChI 键 |
LURIENGSQKVKAY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=CC2=CC(=CN=C2C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


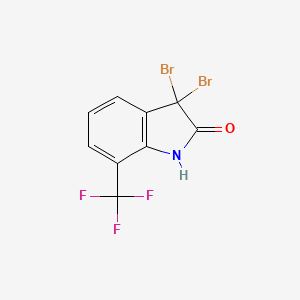

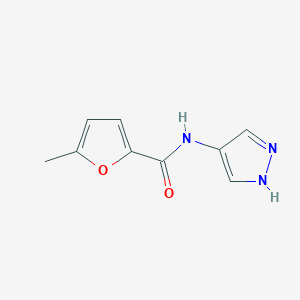

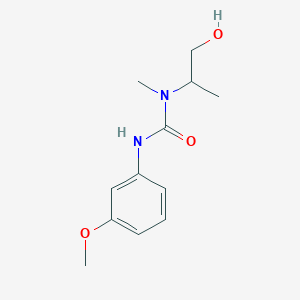
![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
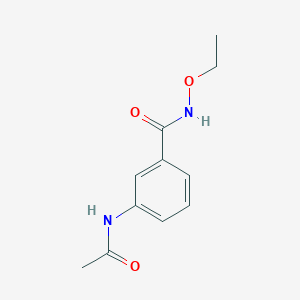
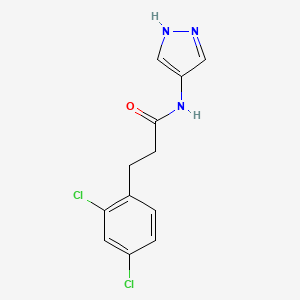
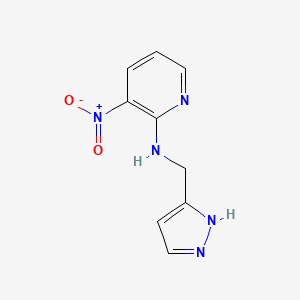
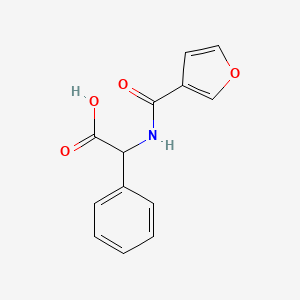
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
